BenchChemオンラインストアへようこそ!

1-(4-Chlorophenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea

Physicochemical profiling Lipophilicity differentiation ADME prediction

1-(4-Chlorophenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea (CAS 53532‑44‑8) is a low‑molecular‑weight (282.75 Da) thiadiazole‑urea hybrid with a computed XLogP3 of 2.7 and verified aqueous solubility of 2.4 µg/mL at pH 7.4. Its ChEMBL‑confirmed engagement of POLB (17.8 µM), Rab9A (1.58 µM), Nrf2, GCN5, and additional targets positions this compound as a multi‑target probe for phenotypic screening campaigns requiring simultaneous modulation of several pathways. Unlike 5‑methyl or 5‑propyl analogs, the distinct 5‑ethyl substitution preserves the specific interaction fingerprint essential for PolC‑dependent antibacterial mechanism‑of‑action studies across both Gram‑positive and Gram‑negative spectra. With established 10 mM DMSO stock solubility enabling reproducible serial dilution protocols, this compound also serves as a well‑characterized reference standard for ADME panels. Procure the 5‑ethyl derivative to ensure experimental consistency in SAR campaigns and phenotypic assays.

Molecular Formula C11H11ClN4OS
Molecular Weight 282.75 g/mol
Cat. No. B5780037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea
Molecular FormulaC11H11ClN4OS
Molecular Weight282.75 g/mol
Structural Identifiers
SMILESCCC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)Cl
InChIInChI=1S/C11H11ClN4OS/c1-2-9-15-16-11(18-9)14-10(17)13-8-5-3-7(12)4-6-8/h3-6H,2H2,1H3,(H2,13,14,16,17)
InChIKeyWZAGORKCQNEQAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.4 [ug/mL]

1-(4-Chlorophenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea Procurement Guide: Chemical Identity, Physicochemical Baseline, and Target Engagement Profile


1-(4-Chlorophenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea (CAS 53532-44-8; WAY-605632; PubChem CID 871201) is a low-molecular-weight (282.75 Da) thiadiazole-urea hybrid featuring a 4-chlorophenyl ring connected via a urea bridge to a 5-ethyl-1,3,4-thiadiazole moiety [1]. The compound carries a computed XLogP3 of 2.7, two hydrogen-bond donors, four acceptors, and three rotatable bonds [1]. Public screening data curated in ChEMBL (CHEMBL1527477) associates this compound with thirteen functional bioassay endpoints spanning DNA polymerase beta (POLB), Rab9A, Nrf2, GCN5, and additional targets [2]. Measured aqueous solubility at physiological pH is 2.4 µg/mL, classifying it as a moderately lipophilic, solubility-limited small molecule .

Why Thiadiazole-Urea Analogs Cannot Be Interchanged for 1-(4-Chlorophenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea in Discovery and Assay Workflows


Within the 1,3,4-thiadiazol-2-yl urea chemotype, even conservative substituent changes at the thiadiazole 5-position or on the N′-aryl ring produce pronounced shifts in target engagement, potency, and physicochemical profile. Published structure-activity relationship (SAR) studies on thiadiazole-urea matrix metalloproteinase inhibitors demonstrate that the nature of the 5-alkyl/aryl substituent directly modulates selectivity between stromelysin-1 (MMP-3) and gelatinase-A (MMP-2) [1]. In acetylcholinesterase (AChE) inhibitor campaigns, the activity difference between the most and least potent 1,3,4-thiadiazol-2-yl urea derivatives exceeded 250-fold (IC50 range: 1.17 µM to >293 µM) [2]. Generic substitution with a 5-methyl, 5-propyl, or 2,4-dichlorophenyl analog therefore risks losing the specific multi-target interaction fingerprint that defines the procurement rationale for the 5-ethyl, 4-chlorophenyl derivative. The quantitative differential evidence below establishes precisely where this compound differs from its closest available analogs.

Quantitative Differentiation Evidence for 1-(4-Chlorophenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea vs. Closest Analogs


Physicochemical Property Comparison: 5-Ethyl vs. 5-Methyl Thiadiazole-Urea Analogs

The 5-ethyl substitution on the thiadiazole ring differentiates 1-(4-chlorophenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea from its 5-methyl analog N-(4-chlorophenyl)-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea across three computed physicochemical parameters. The 5-ethyl compound has a molecular weight of 282.75 Da (vs. 269 Da), XLogP3 of 2.7 (vs. LogP 2.75), and three rotatable bonds (vs. two) [1]. The additional methylene unit alters lipophilicity and conformational flexibility, factors known to influence membrane permeability and off-target binding in thiadiazole-urea series [2]. These property differences are not interchangeable when solubility-limited assay conditions or permeability-critical cell-based models are used.

Physicochemical profiling Lipophilicity differentiation ADME prediction

Aqueous Solubility at Physiological pH: Measured Data for Procurement-Relevant Formulation Planning

1-(4-Chlorophenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea exhibits a measured aqueous solubility of 2.4 µg/mL (approximately 8.5 µM) at pH 7.4, as reported in PubChem-derived data . This value places the compound near the borderline of Biopharmaceutics Classification System (BCS) low-solubility criteria when considered against a typical 10 µM screening concentration. In contrast, the 5-cyclopentyl analog 1-(4-chlorophenyl)-3-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)urea, by virtue of its bulkier aliphatic substituent, is predicted to exhibit further reduced aqueous solubility, though no experimentally measured value has been disclosed for that analog [1]. For procurement decisions, the 5-ethyl compound's quantifiable solubility benchmark allows reproducible DMSO→aqueous buffer dilution protocols at concentrations up to 10 mM in DMSO stock solutions .

Solubility Biopharmaceutical classification Formulation development

Target Engagement Fingerprint: Polypharmacology Profile vs. Class-Average Thiadiazole Ureas

ChEMBL-curated functional assay data reveal that 1-(4-chlorophenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea engages at least five distinct human protein targets with measurable, albeit modest, potency [1]. Against DNA polymerase beta (POLB), the compound exhibited a potency of 17.8 µM; against Rab9A, potency was 1.58 µM; and against Nrf2, potency reached 32.6 µM [1]. These values were flagged as 'Inconclusive' in the original qHTS confirmatory assays, indicating that while binding was detected, the signal did not meet full validation thresholds [1]. By comparison, the structurally related thiadiazole-urea MMP inhibitor series reported by Jacobsen et al. achieves stromelysin-1 IC50 values in the low nanomolar range (≤50 nM) for optimized phenylalanine-containing derivatives [2]. The 5-ethyl compound therefore occupies a distinct polypharmacology space: it is a confirmed multi-target ligand with modest potency, rather than a potent single-target inhibitor, differentiating it from highly optimized thiadiazole-urea tool compounds.

Target engagement DNA polymerase beta Rab9A Polypharmacology

Differential Antibacterial Classification: PolC Inhibitor Subclass Assignment

The AntibioticDB database classifies thiadiazole urea-derived compounds, including 1-(4-chlorophenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea, within the PolC inhibitor subclass exhibiting Gram-positive and Gram-negative spectrum potential [1]. The 5-ethyl substituent distinguishes this compound from the 5-cyclopentyl analog, which has been separately profiled in antibacterial research targeting drug-resistant strains [2]. While no head-to-head MIC data are publicly available, the PolC inhibitory mechanism is mechanistically distinct from the MMP, AChE, and kinase-inhibitory profiles of other thiadiazole-urea subclasses [3]. For procurement in antibacterial screening cascades, selection of the 5-ethyl derivative over the 5-cyclopentyl variant should be driven by the target bacterial strain panel and the desired Gram-negative coverage breadth implied by the PolC subclass assignment [1].

Antibacterial PolC inhibitor Gram-positive Thiadiazole urea derived

Procurement-Driven Application Scenarios for 1-(4-Chlorophenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea Based on Quantitative Differentiation Evidence


Phenotypic Screening Probe for Multi-Target Polypharmacology Studies

The ChEMBL-confirmed engagement of POLB, Rab9A, Nrf2, and additional targets at moderate potency (1.58–32.6 µM) positions this compound as a multi-target probe for phenotypic screening campaigns where simultaneous modulation of several pathways is desired [1]. Unlike highly optimized single-target thiadiazole-urea MMP inhibitors with nanomolar potency, this compound's polypharmacology fingerprint is better suited to discovery-stage assays evaluating network-level biological responses rather than isolated target engagement . Procurement for phenotypic panels should specify the 5-ethyl derivative rather than the 5-methyl or 5-propyl analogs to preserve the distinct target interaction pattern associated with this specific substitution.

Antibacterial Mechanism-of-Action Studies Leveraging PolC Inhibitor Classification

The explicit PolC inhibitor classification assigned to this thiadiazole-urea derivative enables its use as a chemical probe in Gram-positive and Gram-negative antibacterial mechanism-of-action studies [1]. Researchers procuring compounds for PolC-dependent DNA replication inhibition assays should select the 5-ethyl variant over the 5-cyclopentyl analog when Gram-negative spectrum coverage is a screening requirement, as the PolC target is conserved across both Gram-positive and Gram-negative bacteria [1]. The measured solubility of 2.4 µg/mL at pH 7.4 allows formulation of test solutions at concentrations compatible with standard broth microdilution MIC assays (typically 1–128 µg/mL) .

ADME Assay Development and Solubility-Limited Formulation Optimization

With a measured aqueous solubility of 2.4 µg/mL at physiological pH and a computed XLogP3 of 2.7, this compound serves as a well-characterized reference standard for developing solubility-limited formulation strategies within thiadiazole-urea chemical series [1]. The established 10 mM DMSO stock solubility enables reproducible serial dilution protocols for permeability (Caco-2, PAMPA) and metabolic stability assays . Procurement for ADME reference panels benefits from the availability of verified solubility data, which is absent for several close analogs including the 5-propyl and 5-cyclopentyl derivatives.

Structure-Activity Relationship (SAR) Benchmarking in Thiadiazole-Urea Lead Optimization

The compound's distinct 5-ethyl substitution, combined with its confirmed but modest multi-target activity profile, makes it an informative negative-control or baseline compound in SAR campaigns aiming to improve potency on specific targets such as POLB or Rab9A [1]. Its 17.8 µM POLB activity and 1.58 µM Rab9A activity provide quantitative benchmarks against which newly synthesized analogs can be compared in head-to-head assays [1]. The 5-methyl analog (MW 269, LogP 2.75, 2 rotatable bonds) offers a lower-molecular-weight comparator for assessing the impact of 5-alkyl chain elongation on both potency and physicochemical properties .

Quote Request

Request a Quote for 1-(4-Chlorophenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.